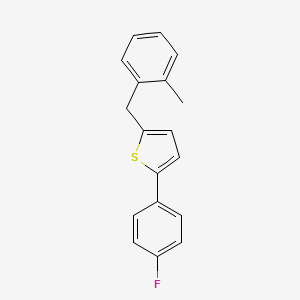

2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene

描述

Structural Overview and Significance

2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene possesses a complex molecular architecture that combines three distinct aromatic systems connected through a central thiophene ring. The compound features a five-membered thiophene heterocycle serving as the central scaffold, with a 4-fluorophenyl group attached at the 2-position and a 2-methylbenzyl substituent at the 5-position. This structural arrangement creates a molecule with significant conjugated system potential and multiple sites for potential chemical modification.

The molecular framework demonstrates the versatility of thiophene chemistry in accommodating diverse substituent patterns. The thiophene ring system provides aromatic stability while maintaining reactivity at specific positions, allowing for selective functionalization. The incorporation of both fluorinated and methylated aromatic systems creates a compound with distinct electronic properties that differ significantly from simple thiophene derivatives.

The significance of this compound extends beyond its structural complexity to its role as a synthetic intermediate. Research has demonstrated that thiophene derivatives containing fluorinated aromatic substituents exhibit enhanced biological activity and improved pharmacological properties compared to their non-fluorinated counterparts. The specific substitution pattern in this compound represents a carefully designed molecular architecture that balances synthetic accessibility with functional utility.

Table 1: Fundamental Molecular Properties

Historical Context in Thiophene Chemistry

The development of this compound must be understood within the broader historical context of thiophene chemistry, which began with Viktor Meyer's groundbreaking discovery in 1882. Meyer identified thiophene as a contaminant in benzene through his observation that isatin formed a blue dye when mixed with sulfuric acid and crude benzene, a reaction that did not occur with purified benzene. This discovery established thiophene as the simplest sulfur-containing aromatic compound and opened an entirely new field of heterocyclic chemistry.

The historical significance of Meyer's discovery extends far beyond the identification of a single compound. His work revealed the existence of aromatic heterocycles and demonstrated that aromaticity was not exclusive to benzene-based systems. This discovery fundamentally altered the understanding of organic chemistry and provided the foundation for the development of countless thiophene derivatives, including complex substituted variants like this compound.

The evolution of thiophene chemistry throughout the late 19th and early 20th centuries established the synthetic methodologies that would eventually enable the preparation of highly substituted thiophene derivatives. Classical synthetic approaches such as the Paal-Knorr synthesis and the Gewald reaction provided the foundational methods for thiophene construction. These historical methodologies demonstrated that 1,4-dicarbonyl compounds could be cyclized with sulfur-containing reagents to form thiophene rings, establishing principles that continue to influence modern synthetic strategies.

The development of fluorinated aromatic chemistry in the mid-20th century created new opportunities for thiophene modification. The introduction of fluorine atoms into aromatic systems was recognized to dramatically alter electronic properties, metabolic stability, and biological activity. This recognition led to the systematic exploration of fluorinated thiophene derivatives, ultimately culminating in compounds like this compound that combine the aromatic stability of thiophene with the unique properties imparted by fluorine substitution.

Position in the Family of Fluorinated Aromatic Compounds

This compound occupies a distinctive position within the extensive family of fluorinated aromatic compounds, representing a sophisticated example of how fluorine substitution can be strategically incorporated into heterocyclic systems. Fluoroarenes constitute a major class of organic compounds characterized by the presence of fluorine atoms directly bonded to aromatic ring systems. The compound exemplifies how fluorine substitution can be selectively positioned to achieve specific electronic and steric effects without compromising the overall structural integrity of the molecule.

The strategic placement of the fluorine atom at the para-position of the phenyl ring in this compound demonstrates sophisticated molecular design principles. Para-fluorinated aromatic systems exhibit distinct electronic characteristics compared to ortho- or meta-substituted analogues, with the para-position providing optimal electronic communication between the fluorine substituent and the thiophene ring system. This positioning maximizes the electron-withdrawing effect of the fluorine atom while maintaining synthetic accessibility and stability.

Within the broader context of fluorinated heterocycles, this compound represents an important example of how multiple aromatic systems can be combined to create complex molecular architectures. The compound contains both fluorinated and non-fluorinated aromatic rings, allowing for comparative study of electronic effects and providing insights into how fluorine substitution influences overall molecular behavior. This structural complexity positions the compound as a valuable research tool for understanding structure-activity relationships in fluorinated heterocyclic systems.

Table 2: Comparative Analysis with Related Fluorinated Thiophene Derivatives

Chemical Classification and Nomenclature

The systematic classification of this compound requires consideration of multiple structural features and chemical classification systems. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound is properly named as 2-(4-fluorophenyl)-5-[(2-methylphenyl)methyl]thiophene, reflecting the substitution pattern on the central thiophene ring. This nomenclature clearly identifies the thiophene core as the parent structure and specifies the positions and nature of the substituent groups.

From a chemical classification perspective, the compound belongs to several important categories of organic molecules. Primarily, it is classified as a heterocyclic aromatic compound due to the presence of the sulfur-containing thiophene ring. The compound also qualifies as a fluoroarene due to the presence of the fluorinated phenyl substituent. Additionally, it can be categorized as a substituted aromatic compound, reflecting the presence of multiple aromatic ring systems with various substituents.

The compound's classification extends to its role as a pharmaceutical intermediate, particularly in the synthesis of more complex bioactive molecules. Research has identified related derivatives as intermediates in the preparation of sodium glucose co-transporter 2 inhibitors, positioning this compound family within the broader category of pharmaceutical intermediates. This classification reflects the practical applications of the compound beyond its fundamental chemical properties.

Table 3: Chemical Classification Hierarchy

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Class | Heterocyclic Compound | Five-membered ring with sulfur heteroatom |

| Secondary Class | Aromatic Compound | Multiple aromatic ring systems |

| Tertiary Class | Fluorinated Compound | Para-fluorophenyl substituent |

| Quaternary Class | Substituted Thiophene | 2,5-disubstituted thiophene |

| Functional Class | Pharmaceutical Intermediate | Synthetic precursor for bioactive compounds |

The nomenclature variations found in chemical databases reflect different approaches to describing the same molecular structure. Alternative names include "this compound" and "thiophene, 2-(4-fluorophenyl)-5-[(2-methylphenyl)methyl]-", each emphasizing different aspects of the molecular structure. These variations demonstrate the complexity inherent in naming highly substituted heterocyclic compounds and highlight the importance of using standardized Chemical Abstracts Service registry numbers for unambiguous identification.

属性

IUPAC Name |

2-(4-fluorophenyl)-5-[(2-methylphenyl)methyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FS/c1-13-4-2-3-5-15(13)12-17-10-11-18(20-17)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIKSWXTVNXVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=CC=C(S2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2005454-69-1 | |

| Record name | 2-(4-Fluorophenyl)-5-((2-methylphenyl)methyl)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2005454691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-FLUOROPHENYL)-5-((2-METHYLPHENYL)METHYL)THIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY878T2KLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthesis of 2-(4-Fluorophenyl)thiophene Intermediate

This key intermediate is synthesized primarily via a coupling reaction between 2-bromothiophene and 4-fluorophenyl derivatives.

Kumada Coupling Reaction:

2-bromothiophene reacts with p-bromofluorobenzene Grignard reagent under the catalysis of Pd(OAc)₂ or NiCl₂(dppe) to yield 2-(4-fluorophenyl)thiophene. This method is noted for its relatively mild conditions and good yield.Suzuki Coupling Alternative:

Another approach involves preparing 4-fluorophenylboronic acid via the reaction of 4-fluorophenylmagnesium bromide with boric acid esters. Subsequently, 4-fluorophenylboronic acid undergoes Pd-catalyzed Suzuki coupling with 2-bromothiophene in the presence of an inorganic base to form 2-(4-fluorophenyl)thiophene. This method boasts high purity, mild reaction conditions (50–80 °C), and high yield.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | 4-Fluorophenylmagnesium bromide + boric acid ester (ether solvent, -10 to 20 °C) | Formation of 4-fluorophenylboronic acid |

| 2 | 4-Fluorophenylboronic acid + 2-bromothiophene + Pd catalyst + inorganic base (50–80 °C) | Suzuki coupling to form 2-(4-fluorophenyl)thiophene |

Friedel–Crafts Acylation to Introduce 2-Methylbenzoyl Group

The next step involves acylation of 2-(4-fluorophenyl)thiophene with 2-methyl-5-bromobenzoic acid or its acid chloride derivative.

Friedel–Crafts Reaction:

Using Lewis acids such as TiCl₄ or oxalyl chloride to activate the acid chloride, 2-(4-fluorophenyl)thiophene undergoes acylation to yield 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone. The reaction typically proceeds in dichloromethane or chloroform at low temperatures (around 10 °C) followed by stirring at room temperature for several hours.Yield and Purification:

The yield of this step is moderate (~69%), and the product is typically purified by silica gel chromatography.

Reduction to Form 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

The ketone intermediate is then reduced to the corresponding benzyl derivative.

- Reduction Step:

The 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone is reduced, often using hydride reagents or catalytic hydrogenation, to yield 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. This step is crucial to obtain the benzyl substitution on the thiophene ring.

Summary of the Overall Synthetic Route

| Step | Reaction Type | Starting Materials | Product | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Kumada or Suzuki Coupling | 2-bromothiophene + p-bromofluorobenzene or 4-fluorophenylboronic acid | 2-(4-fluorophenyl)thiophene | Pd(OAc)₂ or NiCl₂(dppe); Grignard or Pd catalyst | High | Key intermediate |

| 2 | Friedel–Crafts Acylation | 2-(4-fluorophenyl)thiophene + 2-methyl-5-bromobenzoic acid (or acid chloride) | 5-bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone | TiCl₄ or oxalyl chloride; CH₂Cl₂; 10–25 °C | ~69 | Moderate yield, purification needed |

| 3 | Reduction | Ketone intermediate | 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | Hydride reagent or catalytic hydrogenation | Not specified | Final target compound |

Research Findings and Practical Considerations

Catalysts and Reaction Conditions:

The Kumada and Suzuki coupling reactions are well-established for constructing aryl-thiophene bonds, with Pd and Ni catalysts providing efficient turnover. The Suzuki method using 4-fluorophenylboronic acid is advantageous due to milder conditions and fewer side reactions.Environmental and Cost Factors:

The use of readily available starting materials such as p-bromofluorobenzene and 2-methyl-5-bromobenzoic acid reduces costs. The described methods emphasize operational simplicity, environmental friendliness, and scalability.Purity and Yield Optimization: Post-reaction purification generally involves silica gel chromatography. Yields vary by step but are generally acceptable for industrial synthesis. The Friedel–Crafts acylation step is the limiting factor in yield and may require optimization for scale-up.

化学反应分析

Types of Reactions

2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: The fluorophenyl and methylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

科学研究应用

Medicinal Chemistry

2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene is being explored for its potential as a therapeutic agent. Its fluorinated phenyl group enhances lipophilicity and metabolic stability, making it suitable for drug development. Research indicates that derivatives of this compound can exhibit significant biological activity against various targets, including:

- SGLT2 Inhibitors : The compound has been implicated in studies focusing on sodium-glucose cotransporter 2 inhibitors, which are critical in managing diabetes .

- Anticancer Agents : Some derivatives demonstrate cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Organic Synthesis

Due to its versatile structure, this compound serves as an important intermediate in organic synthesis. It can be used to create:

- Complex Organic Molecules : Its reactivity allows for the formation of complex molecular architectures through various coupling reactions.

- Fluorinated Compounds : The presence of fluorine in the structure aids in the development of fluorinated organic compounds which are valuable in pharmaceuticals and agrochemicals due to their unique properties .

Case Studies

作用机制

The mechanism of action of 2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

- Structural Difference : Bromine replaces iodine at the benzyl aromatic ring.

- Properties: The brominated analog (CAS: 1132832-75-7) exhibits reduced molecular weight (408.27 g/mol vs. 465.03 g/mol for the iodinated compound) and altered reactivity in cross-coupling reactions. It is a known impurity in canagliflozin synthesis and demonstrates lower metabolic stability compared to the iodinated derivative due to weaker C–Br bond strength .

2-(4-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

- Structural Difference : A chlorophenyl group replaces the fluorophenyl moiety, and the thiophene is part of an oxadiazole ring system.

- Properties : This compound (from ) shows enhanced antimicrobial activity due to the electron-withdrawing chlorine atom, which increases electrophilicity. However, it lacks the methylbenzyl group, reducing its lipophilicity and bioavailability compared to the target compound .

5-(4-Fluoro-2-hydroxyphenyl)thiophene-1-oxide

- Structural Difference : Incorporates a hydroxylated fluorophenyl group and an oxidized thiophene sulfur (S-oxide).

- Properties : This oxidative degradant of canagliflozin intermediates () exhibits reduced pharmacological efficacy due to increased polarity and altered binding affinity to SGLT2. The S-oxide formation also makes it prone to further degradation under acidic conditions .

Pharmacologically Active Thiophene Derivatives

Cytotoxic Thiophenes from Echinops grijisii

- Example : 2-(Penta-1,3-diynyl)-5-(3,4-dihydroxybut-1-ynyl)thiophene

- Structural Difference : Linear alkyne chains replace the fluorophenyl and methylbenzyl groups.

- Properties : These derivatives () exhibit potent cytotoxicity against cancer cell lines (e.g., IC₅₀ = 8.2 μM for HL-60 cells) due to conjugated diynyl systems that enhance DNA intercalation. However, their lack of aromatic substituents limits metabolic stability compared to the target compound .

3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazoles

- Structural Difference : A bromobenzyl group and oxadiazole ring replace the methylbenzyl and thiophene systems.

- Properties : These compounds () show broad-spectrum antimicrobial activity (MIC = 12.5 μg/mL against S. aureus) but higher synthetic complexity due to multi-step oxadiazole formation .

Physicochemical and Crystallographic Comparisons

Isostructural Halogenated Derivatives

- Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Structural Difference : A chlorophenyl group and triazole-thiazole hybrid system replace the methylbenzyl-thiophene core.

- Properties : This isostructural compound () shares similar crystal packing (triclinic, P̄1 symmetry) but shows altered solubility in dimethylformamide due to the triazole’s hydrogen-bonding capacity .

Thermal and Oxidative Stability

- Target Compound : Stable under neutral and basic conditions but susceptible to S-oxidation under oxidative stress, forming sulfoxide derivatives .

- Analog : 2-(3',5'-Dichloro-benzo[b]thiophen-2'-yl)-5-aryl-1,3,4-oxadiazoles () exhibit superior thermal stability (decomposition >250°C) due to the rigid oxadiazole ring .

Data Tables

Table 1. Key Physicochemical Properties of Selected Thiophene Derivatives

| Compound | Molecular Weight (g/mol) | logP | Solubility (DMF) | Bioactivity (IC₅₀/MIC) |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene | 408.27 | 4.2 | 25 mg/mL | N/A (Intermediate) |

| 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | 379.23 | 3.9 | 18 mg/mL | N/A (Impurity) |

| 2-(Penta-1,3-diynyl)-5-(3,4-dihydroxybut-1-ynyl)thiophene | 274.31 | 1.8 | Insoluble | 8.2 μM (HL-60) |

| 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | 337.19 | 2.5 | 40 mg/mL | 12.5 μg/mL (S. aureus) |

Research Findings and Implications

- Pharmacological Relevance : The fluorophenyl and methylbenzyl groups in the target compound optimize SGLT2 binding by balancing lipophilicity and steric bulk, whereas brominated analogs are less stable .

- Synthetic Challenges : Iodinated derivatives require careful handling due to iodine’s propensity for radical reactions, but they offer superior coupling efficiency compared to brominated counterparts .

- Degradation Pathways : Oxidation at the thiophene sulfur is a critical degradation route, necessitating stabilization strategies for pharmaceutical formulations .

生物活性

2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a thiophene core substituted with a fluorophenyl group and a methylbenzyl moiety. Its structural formula can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, influencing pathways related to cancer proliferation, apoptosis, and other therapeutic effects.

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and leukemia cells (CEM-13). The mechanism involves the induction of apoptosis through the activation of caspase pathways .

- Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties, although specific mechanisms remain to be elucidated.

Cytotoxicity Studies

A series of in vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |

| CEM-13 | 12.30 | Cell cycle arrest and apoptosis |

| U-937 | 18.50 | Inhibition of proliferation |

Table 1: Cytotoxicity Profile of this compound

Case Studies

- Breast Cancer Research : A study demonstrated that treatment with this compound led to increased expression of pro-apoptotic proteins in MCF-7 cells, indicating a potential role as a therapeutic agent in breast cancer treatment .

- Leukemia Cells : In another study involving CEM-13 cells, the compound was shown to significantly reduce cell viability through mechanisms involving oxidative stress and mitochondrial dysfunction .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : The lipophilic nature suggests good absorption characteristics.

- Distribution : Likely distributed widely due to its non-polar characteristics.

- Metabolism : Potential metabolic pathways include phase I oxidation reactions.

- Excretion : Primarily via hepatic routes.

常见问题

Basic: What are the key synthetic pathways for 2-(4-Fluorophenyl)-5-(2-methylbenzyl)thiophene, and how is purity validated?

Methodological Answer:

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to connect the thiophene core with substituted aromatic groups. For example, intermediates like 5-iodo-2-methylbenzoic acid (CAS 54811-38-0) are used to introduce the 2-methylbenzyl moiety via alkylation or nucleophilic substitution . Post-synthesis, purity is validated using HPLC (with UV detection at 254 nm) and thin-layer chromatography (TLC) with silica gel plates. Full characterization includes H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm stoichiometry .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR (400 MHz, DMSO-d) identifies substituent patterns, e.g., aromatic protons at δ 7.53 (dd, , Hz) for the 4-fluorophenyl group .

- X-ray Crystallography : Single-crystal analysis (using SHELXL) resolves bond lengths and dihedral angles, confirming the thiophene ring’s planarity and substituent orientation .

- IR Spectroscopy : Stretching vibrations (e.g., C-F at 1220 cm) validate functional groups .

Advanced: How can researchers resolve contradictions in spectroscopic data from alternative synthetic routes?

Methodological Answer:

Discrepancies in NMR or mass data often arise from regioisomeric byproducts or residual solvents. Strategies include:

- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments, e.g., distinguishing between ortho/meta substituents on the benzyl group .

- Crystallographic Validation : Compare experimental X-ray structures (e.g., C–C bond lengths of 1.42–1.48 Å) with computational models (DFT) to verify molecular geometry .

- Microanalysis : Quantify carbon/fluorine content to detect impurities (e.g., unreacted 4-fluorophenyl precursors) .

Advanced: What computational methods predict the compound’s reactivity in drug-target interactions?

Methodological Answer:

- Docking Simulations : Use software like AutoDock Vina to model interactions with biological targets (e.g., SGLT2 for diabetes therapeutics). The fluorophenyl group’s electronegativity enhances binding affinity .

- QM/MM Calculations : Assess charge distribution on the thiophene ring to predict sites for electrophilic substitution .

- MD Simulations : Evaluate stability in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

Basic: What is the compound’s role as a pharmaceutical intermediate?

Methodological Answer:

It is a key intermediate in synthesizing SGLT2 inhibitors like Canagliflozin. The 2-methylbenzyl group enhances metabolic stability, while the 4-fluorophenyl moiety improves pharmacokinetic properties. Impurity profiling (e.g., detecting 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene via LC-MS) ensures compliance with ICH guidelines .

Advanced: How can reaction conditions be optimized to minimize byproducts in Suzuki coupling steps?

Methodological Answer:

- Catalyst Screening : Use Pd(PPh) (2 mol%) with CsCO as a base to improve coupling efficiency (>90% yield) .

- Solvent Optimization : Employ toluene/water (3:1) at 80°C to reduce homo-coupling byproducts.

- In Situ Monitoring : Use FTIR to track boronic ester consumption and adjust reaction time .

Basic: What analytical techniques detect and quantify impurities in this compound?

Methodological Answer:

- LC-MS/MS : Quantify trace impurities (e.g., 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene) with a LOQ of 0.1% .

- GC-FID : Detect volatile byproducts (e.g., residual alkyl halides) using a DB-5 column .

- HPLC-DAD : Use a C18 column (ACN/water gradient) to separate regioisomers with resolution >1.5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。